2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid
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Overview
Description
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a benzodioxole ring fused with a methyl-substituted benzene ring and an acetic acid moiety. Benzodioxole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed C-H functionalization followed by intramolecular oxidative C-O coupling reactions. For instance, the reaction of N-phenylacetamides with appropriate aryl substrates in the presence of palladium acetate, potassium persulfate, and trifluoromethanesulfonic acid can yield the desired benzodioxole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzodioxole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it competes with arachidonic acid for the active site of the COX enzyme, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . The compound’s cytotoxic effects on cancer cells may involve the induction of apoptosis through the disruption of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: This compound has similar structural features but with dichlorobenzoyl substitution, which may alter its biological activity.
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Another benzodioxole derivative with selenium substitution, showing different chemical and biological properties.
Uniqueness
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. Its ability to inhibit COX enzymes and its potential cytotoxic effects make it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
50835-99-9 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid |
InChI |
InChI=1S/C14H12O4/c1-14(8-13(15)16)17-11-6-9-4-2-3-5-10(9)7-12(11)18-14/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
RVGMFKLEXMKLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC3=CC=CC=C3C=C2O1)CC(=O)O |
Origin of Product |
United States |
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